molecular formula C8H13N5O3S2 B2992447 2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1170826-27-3

2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2992447
CAS No.: 1170826-27-3
M. Wt: 291.34
InChI Key: UTDYUBJYRUMEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(2-Methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C8H13N5O3S2 and its molecular weight is 291.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Derivatives

A study discussed the design and synthesis of novel 1,2,3-thiadiazole derivatives, including those containing oxime ether groups. These compounds were synthesized and their structures were confirmed using various analytical techniques. Preliminary tests indicated some fungicidal activity among these compounds, suggesting potential agricultural or antimicrobial applications (Dong et al., 2008).

Antimicrobial Activity

Research on 7 alpha-methoxy derivatives of ureidocephalosporins highlighted their broad antimicrobial activity, including potent effects against Gram-positive and Gram-negative organisms. This indicates the potential of thiadiazole and ureido-based compounds in developing new antibiotics (Maier et al., 1986).

Selective Receptor Antagonism

A study on thiazole and thiadiazole derivatives revealed their high selectivity and potency as antagonists for human adenosine A3 receptors. These findings suggest the possibility of using such compounds in therapies targeting specific receptor-mediated pathways in diseases (Jung et al., 2004).

Anticancer Potential

A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their anticancer activity. Although none showed superior activity to the reference drug, derivatives with specific substituents showed notable cytotoxicity against certain cancer cell lines, indicating a direction for further anticancer drug development (Mohammadi-Farani et al., 2014).

Modification of Known Pharmaceuticals

Research on modifying acetazolamide with fluorine-containing heterocycles demonstrated an approach to enhance the properties of existing pharmaceuticals. Such modifications could lead to the development of drugs with improved efficacy or reduced side effects (Sokolov & Aksinenko, 2012).

Properties

IUPAC Name

2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3S2/c1-16-3-2-10-6(15)11-7-12-13-8(18-7)17-4-5(9)14/h2-4H2,1H3,(H2,9,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDYUBJYRUMEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.